5-chloro-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-propan-2-ylpyrimidine-4-carboxamide
Description
5-Chloro-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-propan-2-ylpyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
5-chloro-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-propan-2-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c1-9(2)16-20-8-13(18)15(22-16)17(23)21-14-6-3-10-7-11(19)4-5-12(10)14/h4-5,7-9,14H,3,6H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLAQMJKXIAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NC2CCC3=C2C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-propan-2-ylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indene derivative and subsequent functionalization. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands. The choice of catalysts and reagents is crucial to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions often involve halides or other nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in treating diseases.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-propan-2-ylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
5-Chloro-N-(2,3-dihydro-1H-inden-1-yl)-2-propan-2-ylpyrimidine-4-carboxamide
5-Fluoro-N-(2,3-dihydro-1H-inden-1-yl)-2-propan-2-ylpyrimidine-4-carboxamide
5-Chloro-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-methylpyrimidine-4-carboxamide
Uniqueness: The uniqueness of 5-chloro-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-propan-2-ylpyrimidine-4-carboxamide lies in its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable candidate for further research and development.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in its synthesis and applications will continue to expand its utility and impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
